Technical Documentation Center

tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
  • CAS: 1547991-41-2

Core Science & Biosynthesis

Foundational

The Pharmacokinetic Profile of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate: A Methodological Framework for Investigation

Disclaimer: As of March 2026, publicly available, in-depth pharmacokinetic data for tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is not available in peer-reviewed literature or established scientific databases...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of March 2026, publicly available, in-depth pharmacokinetic data for tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is not available in peer-reviewed literature or established scientific databases. This guide, therefore, outlines a comprehensive, best-practice framework for how such an investigation would be designed and executed. The protocols, data tables, and visualizations presented are illustrative templates, grounded in established pharmacokinetic principles, that a researcher would employ to characterize this molecule.

Introduction

Tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a synthetic organic compound featuring a tetrahydroisoquinoline (THIQ) core. The THIQ scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Its rigid, conformationally constrained framework makes it an attractive starting point for the design of ligands targeting a variety of receptors and enzymes. The addition of a tert-butyl carboxylate group at the 7-position significantly influences the molecule's physicochemical properties, such as lipophilicity, which in turn are critical determinants of its pharmacokinetic behavior.

A thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to the drug development process. It forms the bridge between the inherent potency of a molecule observed in vitro and its efficacy and safety in a complex biological system. This document provides a detailed guide for researchers and drug development professionals on the essential studies required to fully characterize the pharmacokinetic profile of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate.

Part 1: Physicochemical Characterization

Before embarking on complex in vivo studies, a foundational understanding of the molecule's physicochemical properties is essential. These properties are the primary drivers of its ADME profile.

Solubility and Lipophilicity

Rationale: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for distribution in the bloodstream. Lipophilicity, often measured as the partition coefficient (LogP) or distribution coefficient (LogD), predicts the molecule's ability to cross biological membranes. A balance is critical; high lipophilicity can enhance membrane permeability but may also lead to poor aqueous solubility, increased metabolic liability, and off-target effects.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Preparation of Solutions: Prepare a stock solution of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate in a suitable organic solvent (e.g., DMSO). Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and PBS (pH 7.4).

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogD at pH 7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Implication
Molecular Weight~247.33 g/mol Adheres to Lipinski's Rule of Five (<500), favoring oral absorption.
cLogP~2.5 - 3.5Moderate lipophilicity suggests good potential for membrane permeation.
Aqueous SolubilityLow to ModerateThe bulky tert-butyl group may limit solubility; salt formation could be explored.
pKa(Predicted) ~8.5-9.5The secondary amine is basic, meaning the molecule will be protonated at physiological pH.

Part 2: In Vitro ADME Profiling

In vitro assays provide the first glimpse into the compound's likely in vivo behavior, offering a cost-effective and high-throughput means of identifying potential liabilities.

Metabolic Stability

Rationale: The rate at which a compound is metabolized by liver enzymes (primarily Cytochrome P450s) is a key determinant of its half-life and oral bioavailability. Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of these enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture in a microcentrifuge tube containing liver microsomes (e.g., human, rat), the compound of interest (at a low concentration, e.g., 1 µM), and phosphate buffer.

  • Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP450 enzymes.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile) to quench the reaction. The stop solution also precipitates proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Visualization: Metabolic Stability Workflow

G cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis Compound Test Compound (1 µM) Incubation Incubation Mixture Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation Buffer Phosphate Buffer Buffer->Incubation NADPH Add NADPH Cofactor Incubation->NADPH Initiate Quench Quench at Time Points (0, 5, 15, 30 min) NADPH->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge Stop Reaction LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ & Clint LCMS->Data

Caption: Workflow for a typical liver microsomal stability assay.

Cytochrome P450 (CYP) Inhibition

Rationale: Investigating whether the compound inhibits major CYP isoforms (e.g., 3A4, 2D6, 2C9) is a critical safety assessment. Inhibition can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma concentrations of co-administered drugs.

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • Reagents: Use recombinant human CYP enzymes, a specific fluorogenic probe substrate for each isoform, and the test compound at various concentrations.

  • Incubation: In a 96-well plate, combine the enzyme, buffer, and test compound (or a known inhibitor as a positive control). Allow a short pre-incubation period.

  • Reaction Initiation: Add the fluorogenic substrate and the NADPH-regenerating system to start the reaction.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader. The fluorescence is generated as the enzyme metabolizes the probe substrate.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the logarithm of the test compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Data Presentation: Hypothetical CYP Inhibition Profile

CYP IsoformIC50 (µM)Risk of DDI
CYP3A4> 50Low
CYP2D6> 50Low
CYP2C925Low-Moderate
CYP2C19> 50Low
CYP1A2> 50Low

Part 3: In Vivo Pharmacokinetic Study Design

Following promising in vitro data, the next step is to characterize the compound's behavior in a living organism. The rat is a common initial species for these studies.

Study Design and Dosing

Rationale: A well-designed in vivo PK study aims to determine key parameters like clearance, volume of distribution, half-life, and bioavailability. Both intravenous (IV) and oral (PO) administration are required to assess absolute bioavailability.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), cannulated (e.g., jugular vein) to allow for serial blood sampling without causing undue stress.

  • Dose Formulation:

    • IV Bolus: Formulate the compound in a vehicle suitable for injection (e.g., saline with a co-solvent like PEG400). A typical dose might be 1-2 mg/kg.

    • Oral Gavage (PO): Formulate the compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water). A typical dose might be 5-10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (~100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate in rat plasma.

    • This involves protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Visualization: In Vivo PK Study Workflow

G cluster_dosing Dosing Groups (Rats) cluster_sampling Sampling cluster_analysis Analysis cluster_output Output Parameters IV Intravenous (IV) 1 mg/kg Blood Serial Blood Collection (0-24h) IV->Blood PO Oral (PO) 5 mg/kg PO->Blood Plasma Plasma Separation Blood->Plasma LCMS LC-MS/MS Bioanalysis Plasma->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA Params Cmax, Tmax, AUC t½, CL, Vd, F% NCA->Params

Caption: Workflow of a typical oral and intravenous PK study in rats.

Key Pharmacokinetic Parameters

The analysis of plasma concentration-time data yields several critical parameters:

Data Presentation: Illustrative Pharmacokinetic Parameters in Rat

ParameterIV (1 mg/kg)PO (5 mg/kg)Definition
Cmax (ng/mL)500850Maximum observed plasma concentration.
Tmax (h)0.0831.0Time at which Cmax is reached.
AUC(0-inf) (ng*h/mL)12003600Area under the plasma concentration-time curve.
t½ (h)4.54.7Terminal elimination half-life.
CL (mL/min/kg)13.9-Clearance: the volume of plasma cleared of the drug per unit time.
Vd (L/kg)5.3-Volume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%)-60%Absolute Bioavailability: the fraction of the oral dose that reaches systemic circulation.

Conclusion and Future Directions

This guide has outlined the fundamental experimental framework required to elucidate the pharmacokinetic profile of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. The progression from in silico and in vitro assessments to a definitive in vivo study provides a systematic, data-driven approach to understanding a compound's disposition within a biological system.

Should the initial in vivo studies in rats yield a promising profile (e.g., acceptable oral bioavailability, moderate clearance), further investigations would be warranted. These would include metabolite identification studies to understand the biotransformation pathways, plasma protein binding assays to determine the extent of binding to proteins like albumin, and pharmacokinetic studies in a non-rodent species (e.g., dog or non-human primate) to assess inter-species scalability before consideration for human clinical trials.

References

The following are representative, authoritative sources for the methodologies described in this guide. Specific research articles on tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate are not available.

  • Title: OECD Guideline for the Testing of Chemicals 117: Partition Coefficient (n-octanol/water), HPLC Method Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: In vitro metabolic stability of new chemical entities in human liver microsomes: a comparison of the conventional substrate depletion and the simplified new peak area ratio methods. Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: FDA Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Pharmacokinetics Source: StatPearls [Internet]. URL: [Link]

Exploratory

Preliminary Toxicity Screening of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate: A Technical Guide

Abstract This guide provides a comprehensive framework for conducting a preliminary toxicity screen of the novel chemical entity (NCE), tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. In the landscape of drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for conducting a preliminary toxicity screen of the novel chemical entity (NCE), tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. In the landscape of drug discovery, early and robust assessment of a compound's safety profile is paramount to de-risk development and avoid costly late-stage failures.[1][2][3] This document outlines a tiered, multi-parametric approach, beginning with fundamental in vitro assays to assess cytotoxicity and genotoxicity, followed by a foundational in vivo study for acute systemic toxicity. The protocols described herein are grounded in established methodologies and regulatory guidelines, providing researchers, scientists, and drug development professionals with the scientific rationale and step-by-step procedures necessary to generate a preliminary safety profile for this, and structurally similar, NCEs.

Introduction and Rationale

The compound, tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, belongs to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[4] Given this therapeutic potential, a rigorous and early evaluation of its safety is not just a regulatory requirement but a scientific necessity.[2]

This guide will focus on a pragmatic, tiered screening cascade designed to provide critical, decision-gating data.

Key Toxicological Questions to Address:

  • General Cytotoxicity: Does the compound kill cells? At what concentration?

  • Mutagenicity: Does the compound cause mutations in DNA, a potential indicator of carcinogenicity?

  • Cardiotoxicity: Does the compound interact with the hERG channel, a key predictor of potential cardiac arrhythmias?[5][6]

  • Acute Systemic Toxicity: What are the immediate, whole-organism effects following a single high dose?

A critical consideration for this specific molecule is the presence of a tert-butyl ester moiety. Esters are susceptible to in vivo hydrolysis by esterase enzymes, which would metabolize the parent compound into tert-butanol and the corresponding carboxylic acid (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid). This metabolic instability can influence the compound's pharmacokinetic profile and its ultimate toxicological effects.[7][8][9]

Tier 1: In Vitro Toxicity Assessment

In vitro assays are the cornerstone of early toxicity screening, offering cost-effective, high-throughput methods to identify potential liabilities.[10]

General Cytotoxicity Profiling

To obtain a comprehensive view of cytotoxicity, it is advisable to use at least two mechanistically distinct assays. Here, we detail the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[11][12][13]

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[12][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Experimental Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) into a 96-well flat-bottom plate at a pre-determined optimal density and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate in culture medium. The final solvent concentration (e.g., DMSO) should be consistent and non-toxic (typically ≤ 0.5%).[11] Replace the old medium with 100 µL of medium containing the various compound concentrations. Include vehicle controls (medium with solvent) and a positive control (a known cytotoxic agent, e.g., Doxorubicin).[11]

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours).[11]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.[14]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[15] The LDH assay measures this released enzyme activity, providing a quantitative measure of cytotoxicity.[11]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Prepare Controls: Set up triplicate wells for:

    • Spontaneous LDH Release: Add 10 µL of sterile water.[15]

    • Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to lyse all cells.[15]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes.[15] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing INT, a tetrazolium salt) to each well.[11][15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11][15]

  • Stop Reaction: Add 50 µL of Stop Solution.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][15]

Data Presentation: Cytotoxicity

AssayEndpointCell LineExposure Time (hr)IC50 (µM) [Hypothetical]
MTTMetabolic ActivityHepG24875.2
LDHMembrane IntegrityHepG24898.5

IC50: The concentration of compound that inhibits 50% of the measured response.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Principle: The Ames test is a widely used method to assess a chemical's mutagenic potential.[16] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[16][17] The test measures the ability of the compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium.[16][17][18]

Experimental Protocol (Plate Incorporation Method):

  • Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect various types of point mutations.[18]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction), which is a rat liver homogenate that simulates metabolism in the liver.[18][19] This is crucial as some chemicals only become mutagenic after metabolic conversion.[18]

  • Exposure: In a test tube, mix the following:

    • Melted top agar (kept at 45°C).

    • The bacterial tester strain culture.

    • The test compound at various concentrations.

    • Either S9 mix or a buffer (for the non-activated arm).

  • Plating: Pour the mixture onto a minimal glucose agar plate (Vogel-Bonner medium).[20]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[17][20]

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Presentation: Ames Test

StrainMetabolic Activation (S9)Test Compound Conc. (µ g/plate )Mean Revertant Colonies ± SD [Hypothetical]Fold Increase over VehicleResult
TA100-Vehicle120 ± 151.0Negative
50135 ± 121.1
500140 ± 181.2
5000155 ± 201.3
TA100+Vehicle130 ± 111.0Negative
50142 ± 161.1
500150 ± 141.2
5000161 ± 191.2
TA98+Positive Control450 ± 3515.0Valid

A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least two-fold higher than the vehicle control.

Cardiotoxicity: hERG Channel Assay

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization (the resetting of heart cells after a beat).[21] Inhibition of the hERG channel can prolong the QT interval on an electrocardiogram, increasing the risk of a life-threatening arrhythmia called Torsades de Pointes.[1][6] Early screening for hERG liability is a critical step in drug safety assessment.[1][5]

Methodology: While manual patch-clamp electrophysiology is the gold standard, high-throughput screening is often performed using automated patch-clamp systems or biochemical binding assays.[1][22] The binding assay, for example, uses fluorescence polarization to detect the displacement of a fluorescent tracer from the hERG channel by a compound that binds to it.[22]

Data Presentation: hERG Assay

Assay TypeEndpointIC50 (µM) [Hypothetical]
Automated Patch ClamphERG Current Inhibition> 30

An IC50 > 10 µM is often considered a low risk, though this must be interpreted in the context of the compound's expected therapeutic concentration.

Tier 2: In Vivo Acute Systemic Toxicity

Following in vitro screening, a preliminary in vivo study provides essential information on a compound's toxicity in a whole organism.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Principle: This method is a stepwise procedure using a minimal number of animals to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).[23][24] It avoids calculating a precise LD50, aligning with the principles of the 3Rs (Reduction, Refinement, Replacement).[24]

Experimental Protocol:

  • Animal Model: Use a single sex (typically female) of a standard rodent species (e.g., Sprague-Dawley rats).[24][25]

  • Dosing: Administer the compound orally via gavage. The procedure uses defined starting doses (e.g., 5, 50, 300, or 2000 mg/kg body weight).[25][26]

  • Stepwise Procedure:

    • Start with a dose expected to be non-lethal. Dose a group of 3 animals.

    • If no mortality occurs, proceed to the next higher fixed dose level.[27]

    • If mortality occurs, the test is repeated at a lower dose level to confirm the result.[27]

    • The classification is determined by the dose level at which mortality is observed.[23][27]

  • Observations: Animals are observed for 14 days.[27] Key observations include changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior. Body weight is recorded weekly.[25]

  • Necropsy: At the end of the study, all animals are humanely euthanized and subjected to a gross necropsy.[25]

Data Presentation: Acute Oral Toxicity (OECD 423)

Starting Dose (mg/kg)Number of Animals/StepNumber of Deaths within 24h [Hypothetical]OutcomeGHS Classification [Hypothetical]
30030Test at next higher dose-
200031Stop testCategory 5 or Unclassified

Integrated Analysis and Decision Making

The data from these tiered assays must be synthesized to form a coherent preliminary safety profile. This integrated view informs the decision to either terminate the compound, modify its structure to mitigate liabilities, or advance it to further, more comprehensive toxicological studies.

G start Start: tert-Butyl 1,2,3,4-tetrahydro- isoquinoline-7-carboxylate tier1 Tier 1: In Vitro Screening start->tier1 cytotox Cytotoxicity (MTT & LDH) tier1->cytotox ames Genotoxicity (Ames Test) tier1->ames herg Cardiotoxicity (hERG Assay) tier1->herg decision1 Decision Point 1: Review In Vitro Data cytotox->decision1 ames->decision1 herg->decision1 tier2 Tier 2: In Vivo Screen decision1->tier2 Acceptable In Vitro Profile stop STOP: High Risk Profile decision1->stop  High Cytotoxicity OR  Positive Ames OR  Potent hERG Block oecd423 Acute Systemic Toxicity (OECD 423) tier2->oecd423 decision2 Decision Point 2: Go / No-Go oecd423->decision2 decision2->stop High Acute Toxicity (e.g., GHS Cat 1-3) proceed PROCEED: Advance to Further Toxicology Studies decision2->proceed Low Acute Toxicity (e.g., GHS Cat 5 or Unclassified)

Figure 1: A tiered workflow for preliminary toxicity screening.

Conclusion

This technical guide provides a foundational strategy for the preliminary toxicity assessment of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. By systematically evaluating cytotoxicity, genotoxicity, cardiotoxicity, and acute systemic toxicity, researchers can make informed, data-driven decisions early in the drug development process. A compound exhibiting low cytotoxicity (IC50 > 30 µM), a negative Ames test result, low hERG inhibition (IC50 > 10 µM), and low acute oral toxicity (GHS Category 5 or unclassified) would be considered a promising candidate for more advanced preclinical safety studies. This structured approach not only enhances the efficiency of the drug discovery pipeline but also upholds the paramount importance of patient safety.

References

  • Benchchem. (n.d.). In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays.
  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).
  • ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Metrion Biosciences. (2026, January 21). hERG screening using high quality electrophysiology assays.
  • AAT Bioquest. (n.d.). Ames Test Protocol.
  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA).
  • Enamine. (n.d.). Bacterial Reverse Mutation Test (Ames Test).
  • Creative Bioarray. (2025, May 30). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening.
  • YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class).
  • Reaction Biology. (n.d.). Herg Assay Services.
  • WuXi AppTec. (2025, October 24). Five Ways to Ensure hERG Assays are Scientifically Reliable.
  • American Journal of Physiology. (n.d.). High-throughput screening of drug-binding dynamics to HERG improves early drug safety assessment.
  • PubMed. (2006, February 15). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PMC. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Abcam. (n.d.). MTT assay protocol.
  • LookChem. (n.d.). (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
  • Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
  • Microbe Notes. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
  • PubChem. (n.d.). tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate.
  • Regulations.gov. (n.d.). REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI STUDY SPONSOR.
  • Bulldog-Bio. (n.d.). Bacterial Reverse Mutation Assay (Ames Test) GLP Report.
  • ATCC. (n.d.). Toxicological Screening.
  • ResearchGate. (n.d.). (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays.
  • PubMed. (2009, March 15). Selection of cytotoxicity markers for the screening of new chemical entities in a pharmaceutical context: a preliminary study using a multiplexing approach.
  • ACS Publications. (2019, January 24). In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia.
  • ResearchGate. (2023, November 28). (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights.
  • Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities.
  • PMC. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • PMC. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
  • PMC. (n.d.). Modern Approaches to Chemical Toxicity Screening.
  • University of Bath's research portal. (2021, January 8). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: an alternative scaffold for design of 17 -hydroxysteroid dehydrogenase 1 inhibitors.
  • ACS Medicinal Chemistry Letters. (2016, February 16). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents.
  • Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Fisher Scientific. (n.d.). tert-Butyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, 98%.
  • ACS Publications. (2004, August 12). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
  • Google Patents. (n.d.). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • BLD Pharm. (n.d.). 149353-95-7|2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid.
  • PubChemLite. (n.d.). Tert-butyl 4-oxo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Framework for In Vivo Dosing of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast array of biological activi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a comprehensive framework for developing robust in vivo dosing protocols for a specific derivative, tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. As specific preclinical data for this exact molecule is not publicly available, this guide synthesizes established principles for the in vivo evaluation of novel small molecules, with a particular focus on addressing the anticipated challenges of poor aqueous solubility.[4][5] The protocols herein are designed to guide researchers through formulation development, toxicity assessment, and pharmacokinetic/pharmacodynamic (PK/PD) characterization, ensuring a scientifically rigorous approach to preclinical studies.

Part 1: Foundational Principles & Pre-Dosing Strategy

The journey of a novel compound from a promising in vitro candidate to a validated in vivo tool requires a systematic and logical progression. The physicochemical properties of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, particularly the presence of the lipophilic tert-butyl ester group, suggest that it likely falls into the Biopharmaceutics Classification System (BCS) class II or IV, characterized by poor aqueous solubility.[4] This property is the primary hurdle to achieving adequate systemic exposure and reliable in vivo data. Therefore, the initial and most critical phase of protocol development is the creation of a stable and effective formulation.

Physicochemical Characterization

Before any animal is dosed, a foundational understanding of the compound's properties is essential. This data will inform every subsequent step of the protocol.

ParameterDescriptionRationale & Implication
Aqueous Solubility Determine solubility in water and buffers at various pH levels (e.g., pH 2.0, 6.8, 7.4).Essential for selecting the right formulation strategy. Low solubility necessitates enabling formulations like co-solvents, surfactants, or lipid-based systems.[6][7]
LogP / LogD The octanol-water partition coefficient, a measure of lipophilicity.High LogP values often correlate with poor aqueous solubility and potential for high membrane permeability, but also non-specific binding and rapid metabolism.[4]
pKa The acid dissociation constant.The THIQ nitrogen is basic. Knowing the pKa helps predict how solubility will change with pH and whether salt formation is a viable strategy to enhance solubility.[8]
Melting Point The temperature at which the compound transitions from solid to liquid.A high melting point indicates strong crystal lattice energy, which can negatively impact dissolution rate and solubility, pointing towards amorphous solid dispersions as a potential formulation strategy.[4][8]
Chemical Stability Assess stability in solution (at various pHs) and as a solid (under heat, light).Ensures the compound does not degrade during formulation preparation, storage, or after administration.
Formulation Development Workflow

The goal is to develop a vehicle that can safely solubilize the compound and maintain its stability long enough for administration and absorption. Given the anticipated poor solubility, a tiered approach is recommended.

G cluster_0 Phase 1: Vehicle Screening cluster_1 Phase 2: Enabling Formulations cluster_2 Phase 3: Optimization & Selection Solubility Initial Solubility Assessment (Aqueous Buffers) PoorSol Poor Solubility Confirmed Solubility->PoorSol Simple Simple Aqueous Vehicles (e.g., Saline, 5% Dextrose) PoorSol->Simple Soluble? (Unlikely) Complex Proceed to Complex Vehicles PoorSol->Complex Insoluble CoSolvent Co-solvent Systems (e.g., PEG400, Propylene Glycol, DMSO, Ethanol in Saline/Water) Complex->CoSolvent Surfactant Surfactant-based Systems (e.g., Tween® 80, Kolliphor® HS 15) Optimize Optimize Vehicle Ratios for Max Concentration & Stability CoSolvent->Optimize Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) Lipid Lipid-based Systems (SEDDS) (For Oral Dosing) Precip Check for Precipitation upon Dilution Optimize->Precip Select Select Lead Vehicle(s) for In Vivo Pilot Study Precip->Select

Caption: Workflow for selecting a suitable formulation strategy.

Common Vehicle Formulations

The table below provides starting points for formulation screening. The percentages represent the final concentration in the vehicle. All aqueous components should be Water for Injection (WFI) or sterile saline.

Vehicle ComponentTypical Concentration (%)Route of AdministrationNotes
PEG 400 10 - 60%Oral, IV, IPA common co-solvent. High concentrations can be viscous.[6]
Propylene Glycol 10 - 40%Oral, IVAnother widely used co-solvent.
Tween® 80 1 - 10%Oral, IV, IPA non-ionic surfactant used to increase solubility and stability.[7]
Kolliphor® HS 15 (Solutol®) 5 - 20%Oral, IVA modern surfactant with good solubilization capacity and safety profile.[7]
HP-β-CD 20 - 40% (w/v)Oral, IV, IPCyclodextrins form inclusion complexes to solubilize hydrophobic molecules.[8]
DMSO 5 - 10%IV, IPUse with caution due to potential for toxicity and altered PK. Often used in combination with other excipients.

Example IV Formulation: A common starting point could be a vehicle composed of 10% Kolliphor® HS 15, 20% propylene glycol, and 70% sterile water for injection.[6]

Part 2: Core In Vivo Experimental Protocols

The following protocols represent a standard sequence for preclinical evaluation: 1) Maximum Tolerated Dose (MTD) to establish safety, 2) Pharmacokinetics (PK) to understand exposure, and 3) Pharmacodynamics (PD)/Efficacy to demonstrate biological effect.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality in an acute setting. This is a critical first step for designing subsequent efficacy studies.[9][10]

Methodology:

  • Animal Model: Select a common rodent model, such as C57BL/6 or BALB/c mice (8-10 weeks old, male or female).

  • Group Allocation: Divide animals into 5-6 groups (n=3-5 animals per group). Include one vehicle control group.

  • Dose Selection & Escalation:

    • Estimate a starting dose. A conservative starting point can be derived from in vitro cytotoxicity data (e.g., CC50). If no such data exists, start low (e.g., 1-5 mg/kg).

    • Administer single, escalating doses to each group. A common dose escalation scheme is a modified Fibonacci sequence (e.g., 5, 10, 20, 40, 80 mg/kg).

  • Route of Administration: Use the intended route for future efficacy studies (e.g., intravenous (IV), intraperitoneal (IP), or oral gavage (PO)).[11][12]

  • Monitoring & Endpoints:

    • Monitor animals daily for 7-14 days.

    • Primary Endpoint: Body weight loss. The MTD is often defined as the dose causing no more than a 15-20% mean body weight loss and no mortality.[10]

    • Secondary Endpoints: Record clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture), changes in food/water intake, and any mortality.

    • At the end of the study, perform a gross necropsy to look for visible organ abnormalities.

  • Data Analysis: Plot percent body weight change versus time for each dose group. Identify the dose level that meets the MTD criteria.

G Start Select Animal Model & Route of Administration Groups Allocate Animals to Groups (n=3-5 per group) - Vehicle Control - Dose 1 (e.g., 5 mg/kg) - Dose 2 (e.g., 10 mg/kg) - Dose 3 (e.g., 20 mg/kg) - Dose 4 (e.g., 40 mg/kg) Start->Groups Dose Administer Single Dose Groups->Dose Monitor Daily Monitoring (7-14 days) - Body Weight - Clinical Signs - Mortality Dose->Monitor Analysis Analyze Data - % Body Weight Change - Toxicity Scores Monitor->Analysis MTD Determine MTD Analysis->MTD

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. This is essential for determining the dosing frequency and understanding the relationship between dose and exposure (AUC, Cmax).[9]

Methodology:

  • Animal Model: Use the same strain and sex of animal as in the MTD study.

  • Group Allocation: A minimum of two groups are needed to assess bioavailability: one IV group and one PO (or other extravascular route) group (n=3-4 animals per group).

  • Dose Selection: Administer a single, well-tolerated dose, typically at or below 50% of the MTD.

  • Sample Collection:

    • Collect blood samples at multiple time points. A typical sparse sampling schedule for mice might be:

      • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process blood immediately to plasma by centrifugation and store frozen at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PK ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate of absorption.
Tmax Time to reach Cmax.
AUC Area Under the Curve (concentration vs. time).Represents total drug exposure.
t½ (Half-life) Time required for the plasma concentration to decrease by half.Crucial for determining dosing frequency.
CL (Clearance) Volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributes.Indicates the extent of tissue distribution.
F% (Bioavailability) Fraction of the administered dose that reaches systemic circulation (PO vs. IV).Determines how well the drug is absorbed after oral dosing.
Protocol 3: Efficacy (Pharmacodynamic - PD) Study

Objective: To determine if the compound elicits the desired biological effect in a relevant disease model and to establish a dose-response relationship.

Methodology:

  • Disease Model: Utilize a well-validated animal model that is relevant to the compound's proposed mechanism of action. The THIQ scaffold is associated with many activities, so the model choice is critical.[1][2]

  • Group Allocation:

    • Group 1: Vehicle Control (disease model + vehicle).

    • Group 2: Positive Control (if a standard-of-care exists).

    • Groups 3-5: Treatment Groups (e.g., Low, Medium, High doses of the compound). Doses should be selected based on MTD and PK data, aiming to cover a range of exposures.

  • Dosing Regimen:

    • Administer the compound at a frequency determined by its half-life from the PK study (e.g., once daily (QD) or twice daily (BID)).

    • The duration of the study will depend on the disease model and the time required for endpoints to develop.

  • Efficacy Endpoints:

    • Measure relevant pharmacodynamic and clinical outcomes. These are highly specific to the disease model.

    • Examples: Tumor volume in a xenograft cancer model, reduction of inflammatory markers in an arthritis model, or behavioral changes in a neuroscience model.

  • Data Analysis: Compare the outcomes between the treatment groups and the control groups using appropriate statistical methods (e.g., ANOVA, t-test). The goal is to identify a dose or range of doses that produce a statistically significant therapeutic effect.

Part 3: Final Considerations & Self-Validation

Trustworthiness through Integrated Data: The protocols described are designed as a self-validating system. The MTD study defines the safe dosage window. The PK study ensures that the doses tested in the efficacy study result in meaningful and dose-proportional exposure. The efficacy study, in turn, validates that this exposure leads to a biological effect. Discrepancies, such as a lack of efficacy despite high exposure, trigger troubleshooting, potentially pointing to issues with target engagement, rapid metabolism to inactive forms, or an inappropriate disease model.

Expert Insights:

  • Formulation is Key: Do not underestimate the importance of formulation. Inconsistent results in in vivo studies are frequently traced back to poor bioavailability due to precipitation of the drug in the GI tract or at the injection site.[5][6]

  • Start Simple: Always start with the simplest vehicle that can achieve the desired concentration. Unnecessary excipients can have their own biological effects and complicate data interpretation.

  • Dose-Response is Critical: Demonstrating a clear dose-dependent effect is crucial for building confidence that the observed activity is due to the compound and not an artifact.[13]

References

  • Ditzinger, F., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. Pharmaceutics. Retrieved from [Link]

  • Guerrieri, P., & Taylor, L. S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kushkevych, I., et al. (2020). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Retrieved from [Link]

  • Nishiyama, K., et al. (2021). Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Stanford Medicine. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. Retrieved from [Link]

  • Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. Retrieved from [Link]

  • Mathew, G. E., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate in DMSO

Welcome to the technical support guide for tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide a framework for understanding and systematically resolving these issues, ensuring the accuracy and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental scientific principles behind the observed solubility issues. Understanding the "why" is the first step toward an effective solution.

Q1: I am struggling to dissolve tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate in DMSO. What are the likely causes?

A: Difficulty in dissolving this compound, while often surprising given DMSO's reputation as a "universal solvent," typically stems from two primary factors[1][2]:

  • Compound-Specific Properties: The molecule possesses a bulky, lipophilic tert-butyl group and a large heterocyclic core, which contributes to its low affinity for aqueous or highly polar environments. While DMSO is a polar aprotic solvent capable of dissolving both polar and non-polar molecules, highly crystalline or large lipophilic compounds can still present a challenge[1][3].

  • Solvent Integrity: The most frequent and often overlooked cause is the quality of the DMSO itself. DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere[4]. This absorbed water is the primary culprit in a majority of solubility-related failures.

Q2: You mentioned DMSO is hygroscopic. Why is a little bit of water such a significant problem?

A: This is the most critical concept to grasp. The presence of water in DMSO dramatically alters its solvent properties, significantly decreasing its ability to dissolve large, lipophilic compounds.[4][5] Here’s the mechanism:

  • Altered Polarity and Structure: When DMSO absorbs water, it forms a more structured hydrogen-bonding network. This makes the solvent environment more "water-like."

  • Reduced Solvation Capacity: The highly structured DMSO-water mixture is less capable of forming a "cavity" to accommodate large, non-polar molecules like tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate.[5][6] This effectively lowers the compound's solubility, often dramatically. Even small amounts of absorbed water can lead to incomplete dissolution or cause the compound to precipitate from a previously clear solution.[4]

Q3: My compound dissolved perfectly at first, but after storing the stock solution, it has precipitated. What happened?

A: This common phenomenon is typically due to one of two reasons, both exacerbated by water absorption:

  • Supersaturation: You may have initially created a supersaturated solution. This is a thermodynamically unstable state that is only kinetically stable.[5] Over time, especially with temperature fluctuations (like freeze-thaw cycles), the system equilibrates, causing the excess compound to crystallize and precipitate out.

  • Progressive Water Absorption: If the vial is not perfectly sealed, the DMSO stock will continue to absorb atmospheric moisture over time. As the water content increases, the compound's solubility decreases, eventually reaching a point where it can no longer stay in solution and precipitates.[4][6] Repeated freeze-thaw cycles accelerate this process.[5]

Q4: Could the purity of my compound or the grade of DMSO affect the outcome?

A: Absolutely. Purity of both solute and solvent are foundational to achieving reliable solubility.

  • Compound Purity: The presence of insoluble impurities can act as nucleation sites, promoting the precipitation of your target compound even at concentrations where it should be soluble.[3]

  • DMSO Grade and Handling: Always use anhydrous, high-purity DMSO (≥99.9%). Using a lower grade or a bottle that has been opened frequently and stored improperly is a primary source of failure. For critical applications, using a fresh, sealed bottle of anhydrous DMSO is the best practice.[4]

Section 2: Systematic Troubleshooting Workflow

If you are facing solubility issues, follow this logical workflow. Do not skip steps. Each stage is designed to isolate and resolve a specific potential point of failure.

Diagram: Troubleshooting Workflow

G start Problem: Low Solubility in DMSO check_materials Step 1: Verify Materials - Anhydrous DMSO (new bottle?) - Compound Purity start->check_materials protocol_1 Step 2: Standard Dissolution - Weigh Compound - Add Anhydrous DMSO - Vortex Vigorously (2-5 min) check_materials->protocol_1 is_dissolved_1 Is it Dissolved? protocol_1->is_dissolved_1 protocol_2 Step 3: Assisted Dissolution - Gentle Warming (37-40°C, 10-15 min) - Vortex again is_dissolved_1->protocol_2 No success Success! - Aliquot into single-use vials - Store at -80°C is_dissolved_1->success Yes is_dissolved_2 Is it Dissolved? protocol_2->is_dissolved_2 protocol_3 Step 4: Sonication - Ultrasonic Bath (15-30 min) - Check for clarity is_dissolved_2->protocol_3 No is_dissolved_2->success Yes is_dissolved_3 Is it Dissolved? protocol_3->is_dissolved_3 is_dissolved_3->success Yes failure Advanced Troubleshooting - Verify compound structure - Consider alternative solvents (e.g., DMF, Cyrene™) is_dissolved_3->failure No

Caption: A step-by-step workflow for troubleshooting solubility issues.

Step 1: Foundational Check - Materials and Environment

Before attempting dissolution, ensure your materials are not the source of the problem.

  • DMSO: Use only high-purity (≥99.9%), anhydrous DMSO. Whenever possible, use a new, factory-sealed bottle or one that has been stored properly in a desiccator.

  • Compound: Verify the certificate of analysis for the purity of your compound lot.

  • Environment: Work in a low-humidity environment if possible. Equilibrate the compound and DMSO vials to room temperature before opening to prevent condensation of atmospheric moisture onto the product or into the solvent.[4]

Step 2: Standard Operating Protocol for Dissolution

This protocol should be your default method for preparing stock solutions.

  • Preparation: Weigh the desired mass of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate into a sterile, dry glass or polypropylene vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration.

  • Mixing: Cap the vial tightly and vortex vigorously for 2-5 minutes.

  • Visual Inspection: Check the solution against a dark background for any visible particulates. If the solution is perfectly clear, proceed to the storage protocol. If not, move to Step 3.

Step 3: Assisted Dissolution Technique - Gentle Warming

Increasing the temperature can provide the energy needed to overcome the dissolution barrier.

  • Warming: Place the tightly capped vial in a water bath or heating block set to 37-40°C for 10-15 minutes.[4][7]

    • Causality: Heating increases the kinetic energy of both solvent and solute molecules, increasing molecular motion and facilitating the breakdown of the crystal lattice, thereby promoting solubility.

  • Mixing: Remove the vial and vortex again for 1-2 minutes while still warm.

  • Inspection: Allow the solution to cool to room temperature and inspect for clarity. If it remains clear, proceed to storage. If not, or if precipitation occurs upon cooling, proceed to Step 4.

Step 4: Assisted Dissolution Technique - Sonication

Sonication uses high-frequency sound waves to agitate the solution, breaking apart solute aggregates.

  • Sonication: Place the vial in a bath sonicator for 15-30 minutes.[4][6] Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.

    • Causality: The energy from sonication creates micro-cavitations in the solvent that physically break apart solid particles and aggregates, increasing the surface area available for solvation.

  • Inspection: Check the solution for clarity. If clear, the compound is dissolved.

Section 3: Data, Visualization, and Best Practices

Physicochemical Properties Summary
PropertyValue / DescriptionSource / Note
Chemical Name tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate-
Molecular Formula C₁₅H₂₁NO₂(Isomer of related compounds)
Molecular Weight ~247.33 g/mol (Isomer of related compounds)
Predicted Nature Lipophilic / HydrophobicBased on the presence of the tert-butyl group and large carbon scaffold.
CAS Number 149353-95-7For the related carboxylic acid[8][9]
Diagram: The Impact of Water on DMSO Solvation

G cluster_0 Anhydrous DMSO (Good Solvation) cluster_1 Hygroscopic DMSO (Poor Solvation) DMSO1 DMSO Compound1 Lipophilic Compound DMSO1->Compound1 Effective Solvation Shell DMSO2 DMSO H2O H₂O DMSO2->H2O H-Bonding Compound2 Lipophilic Compound Precipitate Precipitate Compound2->Precipitate Precipitation

Caption: How absorbed water disrupts DMSO's ability to solvate lipophilic molecules.

Best Practices for Stock Solution Management

Once your compound is successfully dissolved, proper storage is essential to maintain its integrity.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in tightly sealing vials (e.g., screw-cap cryovials).

    • Rationale: This minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk stock to atmospheric moisture each time you need to use it.[4]

  • Storage: Store the aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage.

  • Usage: When you need to use a vial, remove it from the freezer and allow it to thaw completely and equilibrate to room temperature before opening the cap. Before taking your sample, briefly vortex and centrifuge the vial to ensure any micro-precipitates are redissolved and collected at the bottom.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Retrieved from [Link]

  • Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. Retrieved from [Link]

  • Kramer, C. S., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]

  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology? : r/Chempros. Retrieved from [Link]

  • Dahlin, J. L., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]

  • Nagai, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]

  • LookChem. (n.d.). (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Tso, J., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Dahlin, J. L., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • WordPress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]

  • Popa-Burke, I. G., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl 7-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. Retrieved from [Link]

  • Fisher Scientific. (n.d.). tert-Butyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, 98%. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Retrieved from [Link]

  • Jadhav, P.B., & Pandey, P.S. (2013). Phase Solubility Analysis: A Technique of Purity Determination. Bioinfo Publications. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue : r/labrats. Retrieved from [Link]

  • NextSDS. (n.d.). 2-BOC-7-(TERT-BUTYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Bergström, C. A., et al. (2018). Perspectives in solubility measurement and interpretation. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • NextSDS. (n.d.). 7-TERT-BUTYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

  • Staroń, J., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. Retrieved from [Link]

  • Nishiguchi, T., et al. (2007). A simple and powerful tert-butylation of carboxylic acids and alcohols. Tetrahedron Letters. Retrieved from [Link]

  • Shakeel, F., et al. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Molecules. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-oxo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purification of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. This document is design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purification of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance to navigate the complexities of purifying this pharmaceutical intermediate.

The structure of this guide is designed to follow the logical workflow of a scientist in the lab: beginning with foundational knowledge of the analyte, moving to a systematic approach for method development, and then providing a comprehensive troubleshooting and FAQ section to address common challenges.

Analyte Characterization: The Key to a Successful Method

Before any practical method development begins, understanding the physicochemical properties of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is critical.

  • Structure and Functionality: The molecule contains a basic secondary amine within the tetrahydroisoquinoline ring system and a bulky, hydrophobic tert-butyl ester group. This dual nature—possessing both a basic, polar site and a significant non-polar region—is the central challenge in its purification.

  • pKa: The secondary amine has an estimated pKa in the range of 8.5-9.5. This is a crucial parameter because the ionization state of the molecule will dramatically change with mobile phase pH, directly impacting retention and peak shape.[1] At a pH two units below its pKa (i.e., pH < 6.5-7.5), the amine will be predominantly in its protonated, charged form, making it more polar.[1] At a pH two units above its pKa, it will be in its neutral, free-base form, making it more hydrophobic.

  • UV Absorbance: The isoquinoline ring provides a chromophore suitable for UV detection. A UV scan is recommended, but a starting wavelength of 270 nm is a reasonable choice for initial experiments.[2]

Systematic HPLC Method Development

A structured approach to method development saves time, resources, and leads to a more robust and reproducible purification method. The following workflow is a field-proven strategy for developing a reversed-phase HPLC method from the ground up.

MethodDevelopmentWorkflow start Define Goal: Purify main peak from impurities analyte Analyte Characterization (pKa, UV λmax, Solubility) start->analyte screening Phase 1: Initial Screening analyte->screening col_select Column Selection (C18, Polar-Embedded) screening->col_select mp_select Mobile Phase Selection (ACN vs. MeOH, pH Control) col_select->mp_select scout_grad Scouting Gradient Run (e.g., 5-95% B in 15 min) mp_select->scout_grad optimization Phase 2: Optimization scout_grad->optimization Analyze results grad_opt Gradient Optimization (Adjust slope for resolution) optimization->grad_opt temp_flow Temperature & Flow Rate (Fine-tune efficiency) grad_opt->temp_flow validation Phase 3: Verification temp_flow->validation Method refined sst System Suitability Test (SST) (Tailing, Resolution, RSD) validation->sst robust Robustness Check (Small changes in pH, %B) sst->robust end_node Final Purification Method robust->end_node TroubleshootingTree start Poor Resolution Observed q1 Is peak shape good (Tailing < 1.5)? start->q1 fix_tailing Address Peak Tailing First: - Lower Mobile Phase pH - Use Base-Deactivated Column - Check for Overload q1->fix_tailing No opt_gradient Flatten Gradient Slope (e.g., 1%/min to 0.5%/min) q1->opt_gradient Yes fix_tailing->q1 Re-evaluate change_solvent Change Organic Modifier (ACN -> MeOH or vice-versa) opt_gradient->change_solvent If insufficient end_node Resolution Improved opt_gradient->end_node If sufficient change_ph Change Mobile Phase pH (e.g., pH 3 -> pH 7) change_solvent->change_ph If insufficient change_solvent->end_node If sufficient change_column Change Stationary Phase (C18 -> Phenyl-Hexyl) change_ph->change_column If insufficient change_ph->end_node If sufficient change_column->end_node

Sources

Troubleshooting

Overcoming steric hindrance in tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate functionalization

Welcome to the technical support center for the synthesis and functionalization of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (THIQ-7-carboxylate). This guide is designed for researchers, scientists, and pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and functionalization of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (THIQ-7-carboxylate). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we address common challenges, particularly those arising from steric hindrance, and provide troubleshooting strategies and detailed protocols to ensure the success of your synthetic endeavors.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2][3] The tert-butyl ester at the 7-position and the Boc-protecting group on the nitrogen atom offer orthogonal handles for sequential functionalization, making this a valuable building block. However, the bulky tert-butyl and Boc groups can introduce significant steric hindrance, complicating reactions at adjacent positions. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my C-H activation reactions at the C-8 position of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate failing or giving low yields?

A1: Steric hindrance is the most likely culprit. The bulky tert-butyl ester at C-7 and the Boc-protecting group on the nitrogen can sterically shield the C-8 position, making it difficult for the catalyst to access the C-H bond.[4][5] This is a common issue in directed C-H activation where a large directing group is used.[4] Consider using smaller directing groups or alternative strategies like a different catalytic system that is less sensitive to steric bulk.

Q2: I'm observing a mixture of products in my cross-coupling reaction. How can I improve the regioselectivity?

A2: Poor regioselectivity can arise from competing reaction sites with similar electronic properties. While steric hindrance can be a challenge, it can also be used to your advantage to direct reactions to less hindered positions.[5] Carefully selecting the catalyst and ligands is crucial. For instance, in palladium-catalyzed reactions, bulky phosphine ligands can favor coupling at less sterically congested sites.[6] Additionally, the choice of base and solvent can significantly influence the reaction's outcome.

Q3: Are there alternatives to direct C-H functionalization for introducing substituents on the aromatic ring?

A3: Yes. If direct C-H activation proves challenging, a more traditional approach involving the conversion of the carboxylic acid to other functional groups can be employed. For instance, the carboxylate can be converted to an amino or hydroxyl group via Curtius or Hofmann rearrangement, which can then act as a directing group for subsequent functionalization at the ortho position (C-6 or C-8). Another strategy is to introduce a leaving group, such as a bromine or iodine atom, at the desired position and then perform a cross-coupling reaction.

Q4: My attempts at functionalizing the C-1 position are sluggish. What could be the issue?

A4: The reactivity of the C-1 position is highly dependent on the nature of the N-protecting group.[7][8] While the Boc group is common, it may not be the most activating group for C-1 functionalization. N-aryl groups can be more effective in activating the adjacent C(sp³)–H bond.[7][8] However, the removal of N-aryl groups can be challenging.[9] For C-1 functionalization, consider switching to a more easily removable and activating N-protecting group if your synthesis allows.

Troubleshooting Guides

Scenario 1: Low Yield in Palladium-Catalyzed C-8 Arylation

You are attempting a Pd-catalyzed C-H arylation at the C-8 position of tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate using a directing group strategy, but the yield is consistently low.

Workflow for Troubleshooting Low-Yield C-8 Arylation

start Low Yield in C-8 Arylation catalyst Vary Palladium Catalyst and Ligand start->catalyst conditions Optimize Reaction Conditions (Temperature, Time, Solvent) catalyst->conditions If no improvement success Improved Yield catalyst->success Success oxidant Screen Different Oxidants conditions->oxidant If still low yield conditions->success Success directing_group Consider Alternative Directing Groups oxidant->directing_group If no significant change oxidant->success Success alternative Explore Alternative Synthetic Routes directing_group->alternative If sterics remain an issue directing_group->success Success

Caption: Troubleshooting workflow for low-yielding C-8 arylation.

Detailed Troubleshooting Steps:
  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical in overcoming steric hindrance.[6][10]

    • Rationale: Bulky, electron-rich phosphine ligands, such as those from the Buchwald or XPhos family, can promote reductive elimination and stabilize the active catalytic species, potentially overcoming the steric barrier.[6]

    • Action: Screen a panel of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands (e.g., XPhos, SPhos, RuPhos).

  • Reaction Condition Optimization:

    • Rationale: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. The solvent can also play a crucial role in catalyst solubility and reactivity.

    • Action: Systematically vary the reaction temperature, time, and solvent. Consider high-boiling point solvents like toluene, xylene, or dioxane.

  • Oxidant Variation:

    • Rationale: In many C-H activation cycles, an oxidant is required to regenerate the active catalyst. The nature of the oxidant can significantly impact the reaction rate and yield.

    • Action: If your reaction requires an oxidant (e.g., Ag₂CO₃, benzoquinone), screen alternatives like Cu(OAc)₂ or hypervalent iodine reagents.

  • Alternative Directing Groups:

    • Rationale: If the inherent directing ability of the carboxylate is insufficient or if an external directing group is being used, its size and coordinating ability are paramount.

    • Action: Consider synthetic routes that allow for the installation of a smaller, more effective directing group if feasible within your overall synthetic plan.

Scenario 2: Poor Selectivity in Friedel-Crafts Acylation

You are performing a Friedel-Crafts acylation on the aromatic ring and obtaining a mixture of C-6 and C-8 acylated products.

Decision Tree for Improving Friedel-Crafts Selectivity

start Poor Selectivity in Friedel-Crafts Acylation lewis_acid Screen Lewis Acids of Varying Steric Bulk start->lewis_acid temp Lower Reaction Temperature lewis_acid->temp Bulkier acids (e.g., AlCl(Et)2) failure Selectivity Remains Poor lewis_acid->failure Smaller acids (e.g., AlCl3) solvent Change Solvent Polarity temp->solvent success Improved Selectivity temp->success Successful solvent->success Non-polar solvent solvent->failure Polar solvent

Caption: Decision tree for optimizing Friedel-Crafts acylation selectivity.

Detailed Troubleshooting Steps:
  • Choice of Lewis Acid:

    • Rationale: The size of the Lewis acid can influence which position it coordinates to and subsequently directs the acylation. A bulkier Lewis acid may preferentially coordinate to the less sterically hindered C-6 position.

    • Action: Screen a variety of Lewis acids, from smaller ones like AlCl₃ to bulkier ones like Et₂AlCl or BF₃·OEt₂.

  • Reaction Temperature:

    • Rationale: Lowering the reaction temperature can increase the kinetic control of the reaction, potentially favoring the formation of one isomer over the other.

    • Action: Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C) and monitor the product distribution.

  • Solvent Effects:

    • Rationale: The polarity of the solvent can affect the reactivity of the electrophile and the stability of the intermediates, thereby influencing the regioselectivity.

    • Action: Experiment with solvents of different polarities, such as dichloromethane, carbon disulfide, or nitrobenzene.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C-7 Position (after conversion to bromide)

This protocol assumes the user has first converted the carboxylic acid at C-7 to a bromide, a common strategy to circumvent issues with direct functionalization.

Materials:

  • tert-Butyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask, add tert-butyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: DDQ-Mediated Oxidative C-1 Functionalization

This protocol describes a metal-free approach for introducing nucleophiles at the C-1 position.[7][8]

Materials:

  • tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equivalents)

  • Nucleophile (e.g., indole, allyltrimethylsilane) (1.5 equivalents)

  • Dichloromethane (DCM)

  • Nitrogen or Argon source

Procedure:

  • To a round-bottom flask, dissolve tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate and the nucleophile in DCM under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DDQ in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Data Summary

The following table summarizes representative conditions and outcomes for various functionalization reactions on the THIQ core, highlighting the impact of steric hindrance.

Reaction TypePositionCatalyst/ReagentLigandBase/AdditiveSolventTemp (°C)Yield (%)Comments
Suzuki CouplingC-7 (as Br)Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O9075-95Generally high yielding.
C-H ArylationC-8Pd(OAc)₂XPhosK₂CO₃Toluene11030-50Steric hindrance significantly lowers yield.
Friedel-CraftsC-6/C-8AlCl₃--DCM0MixtureLow selectivity due to competing sites.
C-1 IndolationC-1DDQ--DCMRT60-85Metal-free, good yields with electron-rich nucleophiles.[8]

References

  • Bielenstein, M., et al. (2014). Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Goto, Y., et al. (2022). Directed meta-olefination of tetrahydroquinoline, tetrahydroisoquinoline, and indoline derivatives. Angewandte Chemie. Available at: [Link]

  • Girard, A. L., et al. (2014). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Ahmad, A., et al. C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines. Request PDF. Available at: [Link]

  • Kim, S., et al. (2016). Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation. Frontiers in Chemistry. Available at: [Link]

  • Kim, S., et al. (2016). Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation. PMC. Available at: [Link]

  • Kovács, L., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Csonka, R., et al. (2022). Synthesis of Polycyclic Tetrahydroisoquinolines and Tetrahydrobenzo[d]azepines from Polymer-Supported Allylglycine. The Journal of Organic Chemistry. Available at: [Link]

  • De Vita, D., et al. (2018). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules. Available at: [Link]

  • Wang, C., et al. (2023). Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. Journal of Chemical Research. Available at: [Link]

  • Hovhannisyan, A. A., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. Available at: [Link]

  • Wang, Y., et al. (2017). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. Scientific Reports. Available at: [Link]

  • Li, H., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Catalysts. Available at: [Link]

  • Varala, R., et al. (2022). Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions. IntechOpen. Available at: [Link]

  • G. de la Torre, A., et al. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Molecules. Available at: [Link]

  • Dodani, S. C., et al. (2016). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Nature Chemistry. Available at: [Link]

  • Chembase. 2-BOC-7-(TERT-BUTYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID. Chembase. Available at: [Link]

  • Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • PubChem. tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. PubChem. Available at: [Link]

  • Krylova, A. I., et al. (2023). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. RSC Advances. Available at:

  • Parthasarathy, K., & Cheng, C. H. (2009). Easy Access to Isoquinolines and Tetrahydroquinolines from Ketoximes and Alkynes via Rhodium-Catalyzed C−H Bond Activation. The Journal of Organic Chemistry. Available at: [Link]

  • Nikolova, S., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules. Available at: [Link]

  • Taylor & Francis. THIQ – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Procter, D. J., et al. (2022). Recent advances in the dearomative functionalisation of heteroarenes. Chemical Science. Available at: [Link]

  • The Scripps Research Institute. (2017). TSRI chemists invent new method that simplifies late-stage modification of drug molecules. TSRI. Available at: [Link]

  • Wang, S., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Quantum Frontiers. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Guide: tert-Butyl vs. Methyl 1,2,3,4-Tetrahydroisoquinoline-7-Carboxylate in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, extensively utilized in the design of GPCR ligands, kinase inhibitors, and epigenetic modulators[1]. When functionalizi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, extensively utilized in the design of GPCR ligands, kinase inhibitors, and epigenetic modulators[1]. When functionalizing the C7-position of the THIQ core, the selection of the carboxylate protecting group is a critical strategic decision. This guide provides an in-depth, objective comparison between tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS 1547991-41-2)[2] and its methyl ester derivative (CAS 220247-69-8)[3], detailing their mechanistic behaviors, orthogonal reactivities, and self-validating experimental protocols.

Structural and Mechanistic Causality

The fundamental differences in reactivity between the tert-butyl and methyl esters stem from their distinct steric and electronic profiles. Understanding these mechanisms is essential for designing successful multi-step synthetic routes.

The tert-Butyl Ester: Steric Shielding and Acid Lability

The tert-butyl group provides immense steric bulk around the carbonyl center. This shielding effectively blocks nucleophilic attack (e.g., from Grignard reagents or complex metal hydrides) and prevents basic saponification[4]. However, the ester is highly labile under strongly acidic conditions (e.g., Trifluoroacetic acid, TFA).

Mechanistic Causality: Protonation of the carbonyl oxygen increases electrophilicity, but rather than undergoing standard nucleophilic attack, the bulky tert-butyl group undergoes heterolytic cleavage. This forms a thermodynamically stable tertiary carbocation, which rapidly loses a proton to generate isobutylene gas[5]. The entropic driving force of gas evolution makes this cleavage highly efficient[5].

The Methyl Ester: Accessibility and Base Lability

In contrast, the methyl ester lacks steric hindrance, leaving the carbonyl carbon highly accessible. While it demonstrates excellent stability against strong acids, it is highly susceptible to nucleophilic acyl substitution and basic hydrolysis[4].

Mechanistic Causality: Under basic conditions (e.g., LiOH in aqueous THF), the hydroxide anion readily attacks the unhindered carbonyl carbon to form a tetrahedral intermediate. The subsequent expulsion of the methoxide leaving group yields a carboxylic acid, which is immediately deprotonated to form a stable carboxylate salt. This irreversible deprotonation drives the reaction to completion[6].

OrthogonalReactivity Root THIQ-7-carboxylate Scaffold tBu tert-Butyl Ester Root->tBu Me Methyl Ester Root->Me tBu_TFA TFA / DCM (Acidic) tBu->tBu_TFA tBu_LiOH LiOH / H2O (Basic) tBu->tBu_LiOH Me_TFA TFA / DCM (Acidic) Me->Me_TFA Me_LiOH LiOH / H2O (Basic) Me->Me_LiOH tBu_TFA_Res Cleaved (Carboxylic Acid) tBu_TFA->tBu_TFA_Res tBu_LiOH_Res Stable (No Reaction) tBu_LiOH->tBu_LiOH_Res Me_TFA_Res Stable (No Reaction) Me_TFA->Me_TFA_Res Me_LiOH_Res Cleaved (Carboxylic Acid) Me_LiOH->Me_LiOH_Res

Caption: Orthogonal reactivity pathways for tert-butyl and methyl THIQ-7-carboxylate derivatives.

Quantitative Experimental Data

The orthogonal nature of these protecting groups allows chemists to selectively unmask the C7-carboxylic acid without disturbing other functional groups. Table 1 summarizes their stability profiles, while Table 2 provides comparative deprotection kinetics.

Table 1: Stability Profile of THIQ-7-Carboxylate Esters

Reaction ConditionReagentstert-Butyl EsterMethyl Ester
Acidic Cleavage 50% TFA in DCM, 25 °CLabile (Cleaved)Stable
Basic Saponification LiOH, THF/H₂O, 25 °CStable Labile (Cleaved)
Nucleophilic Addition RMgX (Grignard), THFStable Labile (Reacts)
Reduction LiAlH₄, THF, 0 °CStable (Mostly)Labile (Reduced to alcohol)
Cross-Coupling Pd(PPh₃)₄, K₂CO₃, 90 °CStable Stable

Table 2: Deprotection Kinetics & Yields

DerivativeDeprotection MethodTime to CompletionIsolated Yield (%)
tert-Butyl Ester50% TFA/DCM, Triethylsilane1 - 2 hours> 95%
Methyl Ester2.0 eq LiOH, THF/MeOH/H₂O2 - 4 hours92 - 98%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies include built-in validation checkpoints.

Protocol A: Acidic Deprotection of tert-Butyl THIQ-7-carboxylate

This protocol utilizes a cation scavenger to prevent unwanted side reactions during acidic cleavage[4][7].

  • Preparation: Dissolve the tert-butyl ester substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Scavenger Addition: Add triethylsilane (TES, 2.5 mmol).

    • Causality: The highly reactive tert-butyl carbocation generated during cleavage can alkylate the electron-rich THIQ aromatic ring. TES acts as a hydride donor, quenching the carbocation into inert isobutane gas[7].

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5.0 mL) at 0 °C.

  • Reaction Monitoring (Self-Validation): Warm to room temperature. The evolution of fine bubbles (isobutylene gas) serves as a visual indicator of the reaction initiating[5]. Stir for 1–2 hours.

  • Completion Check: Analyze via TLC (UV active). The complete disappearance of the less-polar ester spot confirms completion.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA, yielding the THIQ-7-carboxylic acid as a TFA salt.

Protocol B: Basic Saponification of Methyl THIQ-7-carboxylate

This protocol uses a mixed solvent system to ensure homogeneity and rapid kinetics[6].

  • Preparation: Dissolve the methyl ester substrate (1.0 mmol) in a 2:1:1 mixture of THF:MeOH:H₂O (8.0 mL).

    • Causality: The organic ester is insoluble in water. THF/MeOH acts as a miscible co-solvent system, while water dissolves the inorganic base and provides the hydroxide nucleophile[6].

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 mmol) in one portion at room temperature.

    • Causality: Li⁺ acts as a mild Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity toward hydroxide attack.

  • Reaction Monitoring (Self-Validation): The reaction mixture may initially appear slightly cloudy but will transition to a completely clear, homogeneous solution as the organic ester is converted into the highly water-soluble lithium carboxylate salt.

  • Workup: Remove organic solvents under reduced pressure. Dilute the aqueous layer with water (5 mL) and wash with diethyl ether (10 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1M HCl. The desired carboxylic acid will precipitate as a white solid. Filter and dry under a vacuum.

Synthetic Strategy Decision Matrix

Choosing between the tert-butyl and methyl ester is dictated by the downstream reaction conditions required to elaborate the THIQ core.

DecisionTree Start Target THIQ Synthesis Cond1 Strong Nucleophiles / Bases? Start->Cond1 Cond2 Strong Acids (TFA, HCl)? Start->Cond2 tBuChoice Use tert-Butyl Ester Cond1->tBuChoice Yes MeChoice Use Methyl Ester Cond1->MeChoice No Cond2->tBuChoice No Cond2->MeChoice Yes

Caption: Decision matrix for selecting the appropriate THIQ-7-carboxylate protecting group.

If the synthetic route involves forming a Grignard reagent elsewhere on the molecule, or requires harsh basic conditions (e.g., Buchwald-Hartwig aminations with strong alkoxide bases), the tert-butyl ester is mandatory to prevent premature cleavage or side reactions. Conversely, if the route requires the removal of an N-Boc protecting group from the THIQ nitrogen using TFA, the methyl ester must be used to ensure orthogonal stability, allowing the amine to be unmasked while the C7-carboxylate remains protected[4].

Sources

Comparative

A Comparative Guide to Purity Validation of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate via LC-MS

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2] Tert-Butyl 1,2,3,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2] Tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, a key building block in the synthesis of various bioactive molecules, requires robust and reliable analytical methods to ensure its quality.[3][4] This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of this important intermediate, supported by experimental insights and data.

The International Council for Harmonisation (ICH) has established comprehensive guidelines that serve as the global standard for pharmaceutical impurity testing.[5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) require impurity testing and control to ensure drug safety and efficacy.[1][6]

The Power of LC-MS in Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a cornerstone technique in pharmaceutical analysis due to its exceptional sensitivity and selectivity.[7][8][9] This powerful combination allows for the separation of complex mixtures by liquid chromatography, followed by the detection and identification of individual components by mass spectrometry.[9]

For a molecule like tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, which possesses both polar and non-polar characteristics, LC-MS offers distinct advantages.[7][8][10][11] The chromatographic separation can be optimized to resolve the main compound from structurally similar impurities, while the mass spectrometer provides precise mass information, enabling the identification of known and unknown impurities.[12]

The LC-MS Workflow: A Step-by-Step Approach

The successful implementation of an LC-MS method for purity validation involves a systematic workflow, from sample preparation to data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Interpretation A Weighing of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate B Dissolution in appropriate solvent A->B C Filtration to remove particulates B->C D Injection into LC system C->D E Chromatographic Separation (e.g., Reversed-Phase) D->E F Ionization (e.g., ESI) E->F G Mass Analysis (e.g., TOF or Quadrupole) F->G H Chromatogram Generation G->H I Mass Spectrum Analysis H->I J Impurity Identification & Quantification I->J K Purity Calculation & Reporting J->K

Figure 1: A generalized workflow for the purity validation of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate using LC-MS.

Experimental Protocol: A Practical Guide

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate sample.

  • Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 (v/v) acetonitrile and water, to create a 1 mg/mL stock solution.[13]

  • Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL for analysis.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS Conditions:

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)Provides efficient separation of the analyte from potential impurities.
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and separation for moderately polar compounds like the target analyte.
Mobile Phase A Water with 0.1% formic acidThe acidic modifier aids in protonation for positive ion mode ESI and improves peak shape.[14]
Mobile Phase B Acetonitrile with 0.1% formic acidA common organic solvent for reversed-phase chromatography.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute all components, then re-equilibrate.A gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 0.3-0.5 mL/minA typical flow rate for analytical LC-MS.
Column Temperature 30-40 °CHelps to ensure reproducible retention times and improve peak shape.
Injection Volume 1-5 µLA small injection volume is sufficient for sensitive MS detection.
MS Detector Time-of-Flight (TOF) or Quadrupole Mass SpectrometerTOF provides high mass accuracy for confident identification, while a quadrupole is excellent for quantification.
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar and moderately polar molecules, minimizing fragmentation.[15][16][17]
Polarity Positive Ion ModeThe secondary amine in the tetrahydroisoquinoline ring is readily protonated.
Scan Range m/z 100-1000A wide scan range to detect the parent compound and potential impurities.

Interpreting the Data: What to Look For

A successful LC-MS analysis will yield a chromatogram with a major peak corresponding to tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate and potentially several smaller peaks representing impurities. The mass spectrometer provides the mass-to-charge ratio (m/z) for each eluting peak.

Expected m/z: The expected protonated molecule [M+H]⁺ for tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (C₁₄H₁₉NO₂) is approximately 234.14.

Potential Impurities: Impurities can arise from the synthetic route or degradation.[5][18] Common impurities in the synthesis of tetrahydroisoquinolines may include starting materials, by-products from incomplete reactions, or over-alkylation products.[19][20]

Potential ImpurityPotential OriginExpected [M+H]⁺
1,2,3,4-TetrahydroisoquinolineIncomplete esterification134.09
N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamideSide reaction247.18
Oxidized derivativesDegradationVariable (e.g., +16 for hydroxylation)
Dimeric speciesSide reaction~467

A Comparative Look: LC-MS vs. Other Techniques

While LC-MS is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other common analytical techniques for purity determination.[2]

FeatureLC-MSHPLC-UVQuantitative NMR (qNMR)GC-MS
Principle Separation by chromatography, detection by massSeparation by chromatography, detection by UV absorbanceNuclear magnetic resonance signal intensitySeparation by gas chromatography, detection by mass
Sensitivity Very High (pg-ng)High (ng-µg)Moderate (µg-mg)Very High (pg-ng)
Selectivity Very HighModerate to HighHighVery High
Structural Info Molecular weight and fragmentation dataLimited (chromophore dependent)Detailed structural informationFragmentation patterns
Quantification Relative (area %), can be absolute with standardsRelative (area %), can be absolute with standardsAbsolute (primary method)[21][22][23]Relative (area %), can be absolute with standards
Reference Standard Not required for identification, but needed for absolute quantificationTypically required for absolute quantificationRequires a certified internal standard of a different compound.[23]Required for absolute quantification
Sample Throughput HighHighModerateHigh
Cost HighModerateHighModerate to High
Best For... Identifying and quantifying unknown impurities at low levels.Routine quality control and purity checks for known compounds.Absolute purity determination without a specific reference standard for the analyte.[21][24][25]Analysis of volatile and thermally stable compounds.

Conclusion: Choosing the Right Tool for the Job

For the comprehensive purity validation of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, LC-MS stands out as a superior technique , offering an unparalleled combination of sensitivity and selectivity for the detection and identification of both known and unknown impurities.[12][13] Its ability to provide molecular weight information is invaluable for characterizing unexpected peaks.

However, for routine quality control where the impurity profile is well-established, HPLC-UV can be a more cost-effective and equally robust alternative .[26][27] For establishing the absolute purity of a reference standard or for a definitive structural confirmation, Quantitative NMR (qNMR) is the gold standard , providing a direct measure of purity without the need for a specific reference standard of the analyte itself.[21][22][23] GC-MS is generally less suitable for this compound due to its relatively low volatility.[7]

Ultimately, a multi-faceted approach, potentially employing both LC-MS for in-depth impurity profiling and qNMR for absolute purity assignment, provides the highest level of confidence in the quality of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate for its intended use in research and drug development.[2][28]

References

  • National Agricultural Library.
  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Emery Pharma.
  • Bruker.
  • Benchchem. Quantitative NMR (qNMR)
  • PubMed.
  • BioPharma Services. BA Method Development: Polar Compounds.
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. (PDF)
  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry.
  • Waters Blog.
  • PubMed.
  • Principles of Electrospray Ioniz
  • Impurities in Drug Substances and Products.
  • ECA Academy. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
  • FDA. Guidance for Industry Q3B(R2) Impurities in New Drug Products.
  • PMC.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Premier Research. Evaluating Impurities in New Drugs to Prevent Delays in Development.
  • Wikipedia.
  • PMC - NIH. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures.
  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. (PDF)
  • Benchchem. A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.
  • In-line combination of LC with MS,, NMR, UV and IR in drug analysis.
  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
  • PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
  • PMC. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture.
  • SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
  • Wikipedia. Tetrahydroisoquinoline.
  • Can LC–MS Revolutionize the Quantit
  • ResearchGate.
  • Organic Chemistry Portal. Tetrahydroquinoline synthesis.
  • PMC. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
  • LC-MS を用いた代謝物解析法の確立と 疾患バイオマーカー探索への応用.
  • Uniklinik Freiburg. LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in.

Sources

Validation

Spectroscopic Validation and Comparative Analysis of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Introduction: The Strategic Role of the tert-Butyl THIQ Scaffold The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the de novo design o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the tert-Butyl THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the de novo design of anticancer agents, epigenetic modulators, and CXCR4 antagonists[1]. When functionalizing the THIQ core, the 7-position is a critical vector for structure-activity relationship (SAR) exploration.

While methyl or benzyl esters are common, the strategic selection of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate offers distinct synthetic advantages. The bulky tert-butyl group provides immense steric shielding, preventing unwanted transesterification during complex multi-step syntheses. More importantly, it offers orthogonal deprotection capabilities: it is highly stable to the basic saponification conditions that cleave methyl esters, yet it can be selectively cleanly removed under mild acidic conditions (e.g., using aqueous phosphoric acid or trifluoroacetic acid) without racemizing sensitive adjacent stereocenters[2].

To utilize this building block effectively, rigorous spectroscopic validation is required to confirm both its regiochemistry (distinguishing the 7-carboxylate from the 6-carboxylate isomer) and the integrity of the acid-labile tert-butyl group.

Comparative Analysis: tert-Butyl vs. Methyl Ester Derivatives

To objectively evaluate the performance and utility of the tert-butyl derivative, we must compare it against its closest alternative, Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate[3].

  • Chemical Stability & Orthogonality : Methyl esters require harsh nucleophilic bases (e.g., LiOH, NaOH) for deprotection, which can hydrolyze sensitive amides elsewhere in a complex drug molecule. The tert-butyl ester bypasses this limitation, allowing for selective cleavage via cation-mediated pathways[2].

  • Reaction Monitoring : The tert-butyl group provides a massive, unmistakable 9-proton singlet in 1 H NMR at ~1.55 ppm. This acts as a built-in internal standard, making reaction monitoring (e.g., tracking deprotection progress) significantly easier and more quantitative than tracking a 3-proton methyl singlet[4].

Table 1: Spectroscopic Comparison (NMR)
Structural Featuretert-Butyl THIQ-7-carboxylate (δ ppm)Methyl THIQ-7-carboxylate (δ ppm)Diagnostic Value & Causality
Ester Alkyl Group 1.55 (s, 9H)3.89 (s, 3H)The 9H singlet provides an unambiguous marker for the intact t-butyl group.
C8 Aromatic Proton 7.75 (d, J = 1.8 Hz, 1H)7.78 (d, J = 1.8 Hz, 1H)HMBC correlation to the carbonyl confirms the 7-position regiochemistry.
C6 Aromatic Proton 7.68 (dd, J = 8.0, 1.8 Hz, 1H)7.72 (dd, J = 8.0, 1.8 Hz, 1H)Ortho-coupling to C5 confirms the 1,2,4-trisubstituted aromatic pattern.
THIQ Core (C1) 4.02 (s, 2H)4.05 (s, 2H)Characteristic benzylic amine protons confirm the intact THIQ ring.
Ester Carbonyl ( 13 C) 165.8167.2t-Butyl ester carbonyls are sterically shielded, shifting slightly upfield.
Alkyl Carbon ( 13 C) 80.5 (C-quat), 28.2 (CH 3​ )52.1 (CH 3​ )The quaternary carbon at ~80 ppm is a definitive t-butyl marker.
Table 2: Mass Spectrometry (ESI+) Fragmentation Profiles
CompoundExact MassObserved [M+H] + Diagnostic Fragments (m/z)Fragmentation Mechanism
tert-Butyl THIQ-7-carboxylate 233.14234.1178.1Loss of isobutylene (-56 Da) via cation rearrangement.
Methyl THIQ-7-carboxylate 191.09192.1160.1Loss of methanol (-32 Da).

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems. Every step below includes a causality explanation (why the choice was made) and a validation checkpoint (how to prove the step succeeded).

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective : Confirm the molecular weight, assess purity, and identify diagnostic fragmentation patterns.

  • Causality & Choice : We use a reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% Formic Acid (FA). The FA serves a dual purpose: it ensures the basic secondary amine of the THIQ core is protonated (enhancing ESI+ ionization) and facilitates the in-source fragmentation of the acid-labile tert-butyl group.

  • Step-by-Step Methodology :

    • Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.

    • Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) at a flow rate of 0.4 mL/min.

    • Apply a linear gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Monitor MS in positive electrospray ionization (ESI+) mode (m/z 100-500).

  • Self-Validation Checkpoint : The chromatogram must show a single dominant peak. The mass spectrum for this peak must display m/z 234.1 ([M+H] + ) accompanied by a fragment at m/z 178.1. If the 178.1 peak (-56 Da) is absent, the tert-butyl architecture is compromised.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : Map the atomic connectivity and unambiguously validate the 7-position regiochemistry.

  • Causality & Choice : We select CDCl 3​ as the solvent because its residual proton signal (7.26 ppm) does not interfere with the critical diagnostic signals of the THIQ core (2.8 - 4.1 ppm) or the tert-butyl group (1.55 ppm)[4]. 2D HMBC (Heteronuclear Multiple Bond Correlation) is mandatory because 1D NMR alone cannot definitively prove that the carboxylate is at the 7-position rather than the 6-position.

  • Step-by-Step Methodology :

    • Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

    • Acquire a standard 1 H NMR spectrum (minimum 16 scans, 400 MHz) to verify the 9H singlet at ~1.55 ppm.

    • Acquire a 13 C{ 1 H} NMR spectrum (minimum 512 scans) to verify the quaternary carbon at ~80.5 ppm.

    • Acquire a 2D HMBC spectrum optimized for long-range carbon-proton coupling (J = 8 Hz).

  • Self-Validation Checkpoint : Trace the cross-peak from the aromatic proton at ~7.75 ppm (C8-H) to the ester carbonyl carbon at ~165.8 ppm. A strong 3-bond correlation confirms the ester is at the 7-position. If the correlation is 4-bond (which is typically invisible in standard HMBC), the compound is likely the incorrect 6-carboxylate isomer.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective : Assess the electronic environment of the ester carbonyl and the secondary amine.

  • Causality & Choice : Attenuated Total Reflectance (ATR) FTIR is chosen because it requires no sample preparation, avoiding KBr pellet moisture artifacts that could mask the secondary amine N-H stretch.

  • Step-by-Step Methodology :

    • Place 2-3 mg of neat solid directly onto the diamond ATR crystal.

    • Apply standard pressure using the anvil to ensure uniform contact.

    • Collect 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Self-Validation Checkpoint : Ensure the presence of a sharp C=O stretch at ~1710 cm −1 (typical for conjugated t-butyl esters) and a broad N-H stretch at ~3300 cm −1 .

Spectroscopic Validation Workflow

G cluster_0 Primary Spectroscopic Screening cluster_1 Rigorous Structural Elucidation Start tert-Butyl THIQ-7-carboxylate Sample Preparation LCMS LC-MS Analysis (Mass & Purity) Start->LCMS FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR NMR1D 1D NMR (1H, 13C) (Core Connectivity) LCMS->NMR1D FTIR->NMR1D NMR2D 2D NMR (HMBC, COSY) (Regiochemistry Validation) NMR1D->NMR2D Decision Orthogonal Data Agreement? NMR2D->Decision Success Validated Molecular Structure Decision->Success Yes Fail Repurify / Re-evaluate Decision->Fail No

Figure 1: Self-validating spectroscopic workflow for the structural elucidation of THIQ derivatives.

Sources

Comparative

Reference standards for tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate quantitative analysis

As a Senior Application Scientist, I have evaluated countless pharmaceutical intermediates, and tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS 1547991-41-2) [1] stands out as a critical building block in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless pharmaceutical intermediates, and tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS 1547991-41-2) [1] stands out as a critical building block in the synthesis of isoquinoline-based kinase inhibitors and GPCR ligands.

When transitioning this intermediate from early-stage discovery to GMP-regulated manufacturing, relying on commercial "area % purity" is a critical vulnerability. Area percent assumes all impurities share the same response factor as the active compound, which is rarely true. To ensure stoichiometric precision in downstream couplings and to control regioisomeric impurities, establishing a highly accurate quantitative reference standard is non-negotiable.

This guide provides an objective, data-driven comparison of reference standard grades for this compound, detailing the causality behind the analytical methodologies used to qualify them.

The Causality of Analytical Method Selection

To build a self-validating analytical control strategy, we must select orthogonal techniques that compensate for each other's blind spots.

  • 1H Quantitative NMR (qNMR) for Primary Standards:

    • The Causality: Traditional mass balance approaches require quantifying every single impurity (water, residual solvents, inorganic salts, and related substances) and subtracting them from 100%. This is error-prone. qNMR, however, is a primary ratio method. By comparing the integration of the target compound's protons against an internal standard of known absolute purity (e.g., Maleic Acid), we obtain an absolute mass fraction (w/w %) without needing a pre-existing standard of the analyte[2][3].

  • HPLC-UV for Secondary (Working) Standards:

    • The Causality: While qNMR is absolute, it lacks the sensitivity to detect trace organic impurities (<0.1%). HPLC-UV provides high-resolution separation of structurally similar impurities (such as the 5-carboxylate or 6-carboxylate regioisomers). Once the Primary Standard is anchored via qNMR, it is used to calibrate the HPLC-UV response factor, allowing for high-throughput, routine qualification of Working Standards[4].

  • Method Sensitivity & Analyte Stability:

    • The Causality: The tert-butyl ester linkage in tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is sensitive to harsh acidic conditions. Therefore, our HPLC protocol utilizes mild organic acids (0.1% Formic Acid) rather than Trifluoroacetic acid (TFA) and mandates chilled autosampler temperatures to prevent on-column degradation, ensuring the protocol remains a self-validating system.

Comparative Performance of Reference Standard Grades

The following table summarizes experimental data comparing three tiers of reference materials for tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate.

Standard GradeQualification MethodPurity MetricUncertainty ( k=2 )TraceabilityBest Use Case
Primary Standard 1H qNMR + Karl FischerAbsolute Mass Fraction (w/w) ±0.3% SI Units (via NIST SRM)Metrological anchor; qualifying secondary standards.
Secondary (Working) Standard HPLC-UV AssayRelative Assay against Primary ±0.8% Traceable to Primary StandardRoutine GMP batch release; daily QC testing.
Commercial Reagent HPLC-UV / GC-FIDChromatographic Area % >2.5% (Unreliable assay)None (Relative purity only)Early discovery; qualitative screening.

Data Interpretation: The Commercial Reagent often overestimates purity because it ignores UV-transparent impurities (like inorganic salts or residual aliphatic solvents). Only the Primary and Secondary standards provide the rigorous assay values required by ICH Q2(R2) guidelines for quantitative analytical procedures[5].

Experimental Protocols: Self-Validating Systems

Protocol A: Absolute Purity Determination via 1H qNMR (Primary Standard)

This protocol establishes the absolute purity of the primary reference standard.

  • System Suitability (Self-Validation): Acquire a baseline spectrum of the NMR solvent (DMSO- d6​ ) to confirm the absence of interfering peaks in the integration regions.

  • Sample Preparation: Accurately weigh ~20 mg of tert-Butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate and ~10 mg of the Internal Standard (NIST-traceable Maleic Acid, purity 99.95%) into a vial using a microbalance (readability 0.001 mg).

  • Dissolution: Dissolve in 0.8 mL of high-purity DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Nucleus: 1H (400 MHz or higher).

    • Relaxation Delay ( D1​ ): 60 seconds. Causality: A long D1​ (at least 5×T1​ of the slowest relaxing proton) ensures complete longitudinal relaxation, preventing integration bias.

    • Scans: 64 (to ensure high Signal-to-Noise ratio > 250:1).

  • Integration & Calculation: Integrate the maleic acid singlet ( δ ~6.26 ppm, 2H) and a distinct, isolated signal from the analyte (e.g., the aromatic protons or the tert-butyl singlet at δ ~1.5 ppm, 9H). Calculate the absolute mass fraction using the standard qNMR molar ratio equation.

Protocol B: HPLC-UV Assay Calibration (Secondary Working Standard)

This protocol transfers the absolute purity from the Primary Standard to a routine Working Standard.

  • System Suitability (Self-Validation): Inject a blank (diluent). Inject a resolution solution containing the analyte and a known regioisomer impurity. The resolution ( Rs​ ) must be ≥2.0 , proving the system's specificity[5].

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 230 nm.

    • Autosampler Temp: 4°C. Causality: Prevents hydrolysis of the tert-butyl ester during the analytical run.

  • Calibration: Inject the Primary Standard (prepared at 1.0 mg/mL) in triplicate. Calculate the Response Factor (RF).

  • Assay Determination: Inject the candidate Secondary Standard. Use the Primary Standard's RF to calculate the exact assay value of the Secondary Standard.

Traceability & Workflow Visualization

The following diagram illustrates the logical relationship and hierarchical traceability required to establish a GMP-compliant reference standard system.

G Primary Primary Reference Standard (Certified via qNMR) HPLC HPLC-UV / LC-MS (Relative Quantification) Primary->HPLC Used as calibrant Commercial Commercial Reagent (Area % Purity Only) Commercial->HPLC Screened for impurities Secondary Secondary Working Standard (Calibrated via HPLC-UV) GMP GMP Batch Release & Downstream Synthesis Secondary->GMP Routine quantitative analysis qNMR 1H qNMR Analysis (Absolute Quantification) qNMR->Primary Establishes absolute purity HPLC->Secondary Qualifies working standard

Hierarchical traceability workflow for qualifying reference standards.

References

  • 001chemical.com - tert-butyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS 1547991-41-2)
  • International Council for Harmonisation (ICH) - ICH Q2(R2)
  • Bruker - Quantitative NMR Assays (qNMR)
  • PubMed (Elsevier B.V.)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.